molecular formula C9H14N2O2 B1383056 5-Cyclopropyl-5-propylimidazolidine-2,4-dione CAS No. 90565-78-9

5-Cyclopropyl-5-propylimidazolidine-2,4-dione

Cat. No.: B1383056
CAS No.: 90565-78-9
M. Wt: 182.22 g/mol
InChI Key: QBFTZOOEXILROK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a cyclic urea derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl and a propyl group attached to an imidazolidine-2,4-dione core.

Scientific Research Applications

5-Cyclopropyl-5-propylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Safety and Hazards

The safety data sheet for 5-Cyclopropyl-5-propylimidazolidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Preparation Methods

The synthesis of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine and propylamine with phosgene or its derivatives under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

5-Cyclopropyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or propyl groups, using reagents such as alkyl halides or sulfonates.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

5-Cyclopropyl-5-propylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

    5-Methyl-5-propylimidazolidine-2,4-dione: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.

    5-Cyclopropyl-5-isopropylimidazolidine-2,4-dione: The presence of an isopropyl group instead of a propyl group can influence the compound’s steric properties and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-5-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-5-9(6-3-4-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFTZOOEXILROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253940
Record name 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-78-9
Record name 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90565-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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